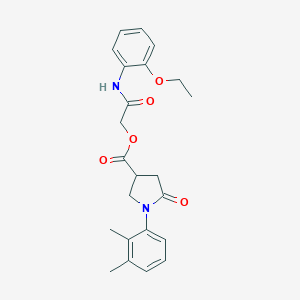![molecular formula C17H16ClNO5 B270948 2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270948.png)
2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the inhibition of key enzymes and proteins involved in the growth and proliferation of cancer cells, fungi, and bacteria. The compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the activity of chitin synthase, an enzyme involved in the synthesis of the cell wall of fungi.
Biochemical and Physiological Effects:
The compound has been found to have minimal toxicity and side effects on normal cells and tissues. It has been found to induce apoptosis, a process of programmed cell death, in cancer cells. The compound has also been found to disrupt the cell wall synthesis of fungi and bacteria, leading to their death.
Advantages and Limitations for Lab Experiments
The compound has several advantages for lab experiments, including its ease of synthesis, low toxicity, and broad-spectrum activity against cancer cells, fungi, and bacteria. However, the compound has some limitations, including its low solubility in water and limited availability.
Future Directions
There are several future directions for research on 2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate. These include further studies on its mechanism of action, optimization of its synthesis method, and development of more potent derivatives. The compound can also be studied for its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. Its broad-spectrum activity against cancer cells, fungi, and bacteria, low toxicity, and ease of synthesis make it a promising candidate for further research and development.
Synthesis Methods
The synthesis of 2-[(4-chlorophenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate involves the reaction of 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylic acid with 4-chloroaniline and ethyl chloroformate. The reaction is carried out in the presence of a catalyst and under controlled conditions to obtain the desired product.
Scientific Research Applications
The compound has been studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit anticancer, antifungal, and antibacterial properties. The compound has been tested against various cancer cell lines and has shown promising results in inhibiting the growth of cancer cells. It has also been found to be effective against various fungal and bacterial strains.
properties
Molecular Formula |
C17H16ClNO5 |
|---|---|
Molecular Weight |
349.8 g/mol |
IUPAC Name |
[2-(4-chloroanilino)-2-oxoethyl] 5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxylate |
InChI |
InChI=1S/C17H16ClNO5/c18-9-1-3-10(4-2-9)19-13(20)7-23-16(21)14-8-5-11-12(6-8)24-17(22)15(11)14/h1-4,8,11-12,14-15H,5-7H2,(H,19,20) |
InChI Key |
XMUPOSDDOMAHDX-UHFFFAOYSA-N |
SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=C(C=C4)Cl)C(=O)O3 |
Canonical SMILES |
C1C2CC3C1C(C2C(=O)OCC(=O)NC4=CC=C(C=C4)Cl)C(=O)O3 |
solubility |
48.8 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270865.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270866.png)
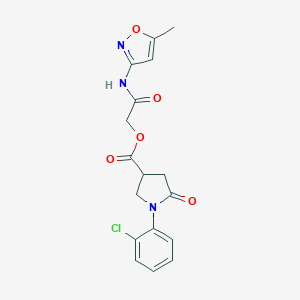
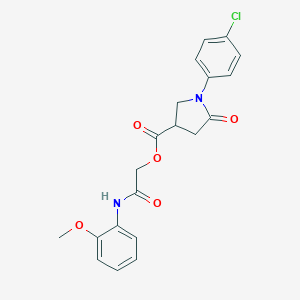
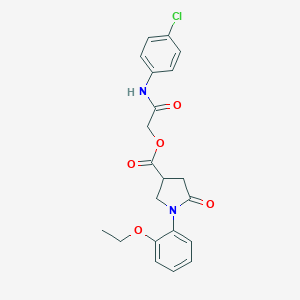
![2-[4-(Ethoxycarbonyl)anilino]-2-oxoethyl 1-(3-chloro-2-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270874.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270879.png)
![2-(3-Chloro-4-methylanilino)-2-oxoethyl 1-[4-(isopropoxycarbonyl)phenyl]-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270880.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270882.png)
![2-[4-(2-Furoyloxy)phenyl]-2-oxoethyl 1-benzyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270883.png)

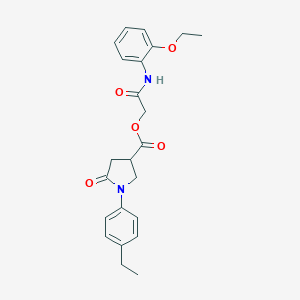
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 1-(1-naphthyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270888.png)
